molecular formula C8H8BrN3 B3109325 4-Bromo-6-methyl-1H-indazol-3-amine CAS No. 1715912-97-2

4-Bromo-6-methyl-1H-indazol-3-amine

Cat. No.: B3109325
CAS No.: 1715912-97-2
M. Wt: 226.07
InChI Key: OECVNPHOPGPKCE-UHFFFAOYSA-N
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Description

4-Bromo-6-methyl-1H-indazol-3-amine is a derivative of indazole, a nitrogen-containing heterocyclic compound. Indazole derivatives are known for their diverse biological activities and are significant in medicinal chemistry . The compound features a bromine atom at the 4th position, a methyl group at the 6th position, and an amine group at the 3rd position on the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-methyl-1H-indazol-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-methyl-1H-indazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted indazoles, N-oxides, and dehalogenated derivatives .

Scientific Research Applications

4-Bromo-6-methyl-1H-indazol-3-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1H-indazol-3-amine
  • 4-Chloro-6-methyl-1H-indazol-3-amine
  • 4-Iodo-6-methyl-1H-indazol-3-amine

Uniqueness

4-Bromo-6-methyl-1H-indazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 4th position and the methyl group at the 6th position enhances its reactivity and binding affinity to molecular targets compared to other similar compounds .

Biological Activity

4-Bromo-6-methyl-1H-indazol-3-amine is an indazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a tyrosine kinase inhibitor. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 4-position and a methyl group at the 6-position of the indazole ring, with an amino group at the 3-position. Its molecular formula is C_8H_8BrN_3, and it has a molecular weight of approximately 230.07 g/mol. The unique substitution pattern contributes to its distinct pharmacological profile and interaction capabilities with biological targets.

Target Interaction

This compound primarily targets tyrosine kinases , which play crucial roles in various signaling pathways involved in cell growth and proliferation. The compound interacts with the hinge region of these enzymes, effectively inhibiting their activity.

Biochemical Pathways Affected

The inhibition of tyrosine kinases by this compound can influence several critical pathways, including:

  • p53/MDM2 pathway : This pathway is vital for regulating cell cycle and apoptosis.
  • Bcl-2 family proteins : The compound has been shown to modulate the expression of pro-apoptotic and anti-apoptotic proteins, leading to enhanced apoptosis in cancer cells .

Antitumor Effects

Research indicates that this compound exhibits significant antitumor activity against various cancer cell lines. Notably, it has shown promising results against K562 leukemia cells, with studies reporting a dose-dependent increase in apoptosis rates when treated with the compound .

Cell Line IC₅₀ (μM) Apoptosis Rate (%)
K562109.64
K5621216.59
K5621437.72

Additional Biological Activities

Beyond its antitumor properties, this compound also demonstrates:

  • Antimicrobial Activity : Indazole derivatives are known for their antimicrobial properties, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : The bromine substitution may enhance its anti-inflammatory properties, making it a candidate for further research in inflammatory disorders.

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the effects of various concentrations of this compound on K562 cells, revealing that it significantly induced apoptosis through modulation of apoptotic proteins like Bcl-2 and Bax .
  • Molecular Docking Studies : Computational studies have demonstrated that the compound binds effectively to tyrosine kinases, supporting its role as a potential therapeutic agent against cancers driven by aberrant kinase activity .
  • Structure-Activity Relationship (SAR) : Research into similar indazole derivatives has provided insights into how structural modifications can enhance biological activity, paving the way for developing more potent analogs .

Properties

IUPAC Name

4-bromo-6-methyl-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-4-2-5(9)7-6(3-4)11-12-8(7)10/h2-3H,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECVNPHOPGPKCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)C(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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